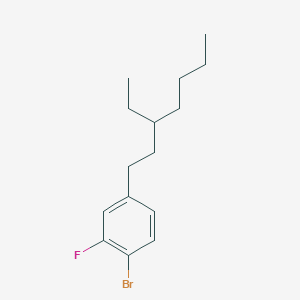
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene is an organic compound with the molecular formula C15H22BrF It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a fluorine atom, and a 3-ethylheptyl group
准备方法
The synthesis of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene typically involves multi-step organic reactions. The process begins with the preparation of the starting materials, followed by a series of reactions to introduce the bromine, fluorine, and 3-ethylheptyl groups onto the benzene ring. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high-quality output. The use of automated systems and stringent quality control measures are essential to maintain consistency and safety in the production process .
化学反应分析
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products. For example, oxidation with strong oxidizing agents like potassium permanganate can lead to the formation of carboxylic acids.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
科学研究应用
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with specific properties.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its ability to undergo various chemical reactions allows researchers to modify its structure to enhance its biological activity.
作用机制
The mechanism of action of 1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the bromine and fluorine atoms, which can act as electron-withdrawing groups. This affects the compound’s overall electronic structure and reactivity.
In biological systems, the compound’s mechanism of action would depend on its interaction with specific molecular targets, such as enzymes or receptors. The presence of the 3-ethylheptyl group may influence the compound’s ability to interact with hydrophobic regions of proteins or cell membranes .
相似化合物的比较
1-Bromo-4-(3-ethylheptyl)-2-fluorobenzene can be compared with other similar compounds, such as:
1-Bromo-4-(3-ethylheptyl)-2-chlorobenzene: Similar in structure but with a chlorine atom instead of a fluorine atom. This substitution can affect the compound’s reactivity and physical properties.
1-Bromo-4-(3-ethylheptyl)-2-iodobenzene: Contains an iodine atom instead of a fluorine atom. Iodine is larger and more polarizable than fluorine, which can influence the compound’s chemical behavior.
1-Bromo-4-(3-ethylheptyl)-2-methylbenzene: Has a methyl group instead of a fluorine atom.
Each of these compounds has unique properties that make them suitable for different applications. The choice of compound depends on the specific requirements of the research or industrial process.
属性
分子式 |
C15H22BrF |
|---|---|
分子量 |
301.24 g/mol |
IUPAC 名称 |
1-bromo-4-(3-ethylheptyl)-2-fluorobenzene |
InChI |
InChI=1S/C15H22BrF/c1-3-5-6-12(4-2)7-8-13-9-10-14(16)15(17)11-13/h9-12H,3-8H2,1-2H3 |
InChI 键 |
FUACTLZKEMVGJF-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CCC1=CC(=C(C=C1)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 3-(7-chloro-8-fluoro-5-methoxy-2-methylsulfanyl-pyrido[4,3-d]pyrimidin-4-yl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13694266.png)
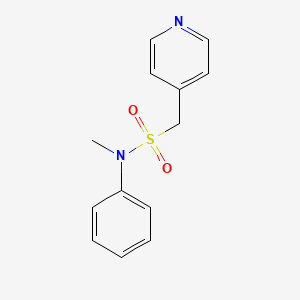
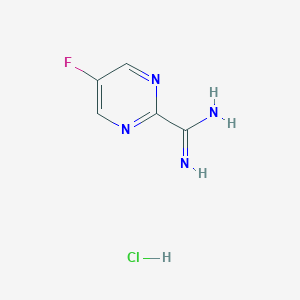
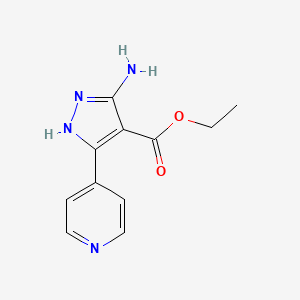
![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)
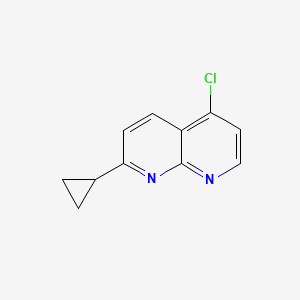
![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)
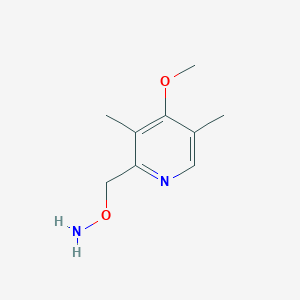
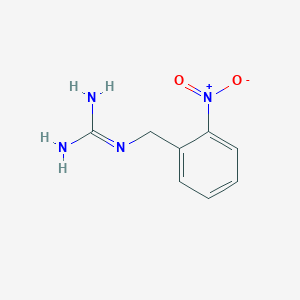
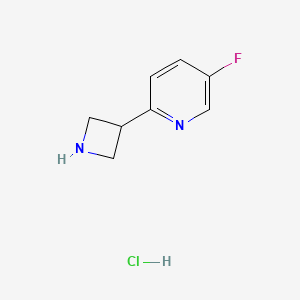
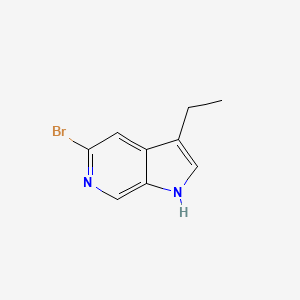
![Dibenzo[b,d]furan-2-yltrimethylsilane](/img/structure/B13694345.png)


